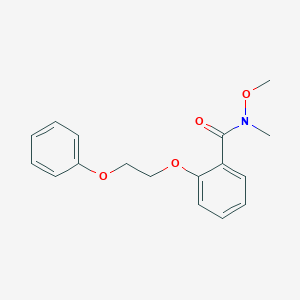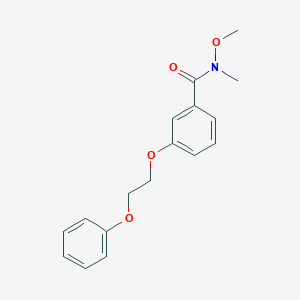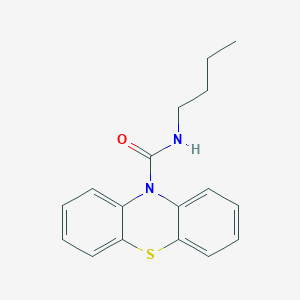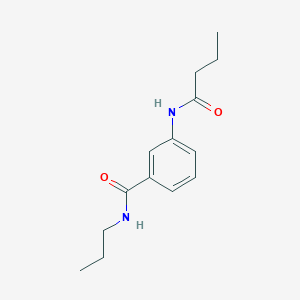
3-(Propanoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propanoylamino)benzamide, also known as N-(3-oxopropyl)aniline, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Propanoylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(Propanoylamino)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to exhibit antimicrobial activity against a wide range of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Propanoylamino)benzamide for lab experiments is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. Additionally, its wide range of pharmacological activities makes it a useful tool for studying various biological processes. However, one limitation of 3-(Propanoylamino)benzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-(Propanoylamino)benzamide. One area of interest is the development of new drugs and therapies based on its pharmacological activities. Another area of interest is the study of its mechanism of action and its interactions with other molecules in the body. Additionally, the potential use of 3-(Propanoylamino)benzamide as a tool for studying various biological processes, such as inflammation and cancer, is an area of ongoing research.
Conclusion:
In conclusion, 3-(Propanoylamino)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its wide range of pharmacological activities, relatively simple synthesis method, and potential for use as a tool for studying various biological processes make it a valuable asset to the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 3-(Propanoylamino)benzamide involves the reaction of 3-nitrobenzoyl chloride with propan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. This method has been widely used in the preparation of 3-(Propanoylamino)benzamide in both laboratory and industrial settings.
Aplicaciones Científicas De Investigación
3-(Propanoylamino)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.
Propiedades
Nombre del producto |
3-(Propanoylamino)benzamide |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(propanoylamino)benzamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) |
Clave InChI |
ATXPEEOVYIDKCI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
SMILES canónico |
CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)






![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)



